molecular formula C20H25ClN2O3 B2663703 2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS No. 1251708-95-8

2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B2663703
CAS No.: 1251708-95-8
M. Wt: 376.88
InChI Key: JIOZPLVDJXUSKQ-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 2-chlorophenylpiperazine with 2,5-dimethoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific combination of substituents, which confer distinct pharmacological properties. The presence of both the 2-chlorophenyl and 2,5-dimethoxyphenyl groups allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3/c1-25-15-7-8-20(26-2)16(13-15)19(24)14-22-9-11-23(12-10-22)18-6-4-3-5-17(18)21/h3-8,13,19,24H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOZPLVDJXUSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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